![molecular formula C12H16O2 B105922 4-methylbenzoic acid butyl ester CAS No. 19277-56-6](/img/structure/B105922.png)
4-methylbenzoic acid butyl ester
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Overview
Description
4-methylbenzoic acid butyl ester is an organic compound with the molecular formula C12H16O2. It is also known as butyl 4-methylbenzoate. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-Methylbenzoic acid+ButanolAcid catalystButyl 4-methylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-methyl-, butyl ester involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the equilibrium towards ester formation. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzoic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and butanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and butanol.
Reduction: 4-Methylbenzyl alcohol and butanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Synthesis and Properties
4-Methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol, typically using an acid catalyst. The general reaction can be represented as follows:
In industrial settings, continuous distillation may be employed to optimize yield by removing water from the reaction mixture. The compound is characterized by its pleasant aroma and is used in the fragrance industry .
Scientific Research Applications
The compound has several notable applications in scientific research:
Organic Synthesis
This compound serves as a reagent in organic synthesis. It is utilized in the preparation of various derivatives and intermediates due to its reactivity and stability under different conditions .
Analytical Chemistry
It is often used as a standard in analytical chemistry for calibrating instruments and methods due to its well-defined properties .
Biological Studies
Research indicates that this compound may exhibit biological activities, including interactions with enzymes. Studies have explored its potential as a prodrug, where it could be converted into active forms within biological systems .
Medicinal Applications
The compound is investigated for its potential use in drug formulations. Its structure allows it to serve as a carrier for drug delivery systems, enhancing the solubility and bioavailability of certain pharmaceuticals .
Fragrance and Flavor Industry
Due to its aromatic properties, this compound is widely used in the production of perfumes and flavorings. It contributes to the sensory profile of various consumer products .
Solvent Applications
The compound acts as a solvent for cellulose ethers and dyes, making it valuable in textile applications. Its ability to dissolve various substances enhances its utility in industrial processes .
Case Study 1: Drug Formulation
A study investigated the use of this compound in formulating a new antifibrinolytic agent. The results indicated that the ester could enhance the bioavailability of the active drug component while maintaining efficacy in clotting tests .
Case Study 2: Synthesis of Enzyme Inhibitors
In another research effort, scientists utilized this compound as a starting material for synthesizing enzyme inhibitors relevant to cancer treatment. The study highlighted how modifications of 4-methylbenzoic acid derivatives could lead to potent inhibitors with therapeutic potential .
Mechanism of Action
The mechanism of action of benzoic acid, 4-methyl-, butyl ester involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing 4-methylbenzoic acid and butanol. The released 4-methylbenzoic acid can then interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Benzoic acid, 4-methyl-, propyl ester: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
4-methylbenzoic acid butyl ester is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and boiling point. These properties make it suitable for specific applications in fragrance and flavor industries.
Properties
CAS No. |
19277-56-6 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
19277-56-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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